Keliximab - 174722-30-6

Keliximab

Catalog Number: EVT-1511797
CAS Number: 174722-30-6
Molecular Formula: C35H64O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Keliximab is classified as a chimeric monoclonal antibody. It is specifically designed to bind to human CD4, making it relevant for therapeutic applications in conditions where modulation of the immune response is necessary. The antibody is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells, which are commonly used for the production of therapeutic proteins due to their ability to perform post-translational modifications similar to those in humans .

Synthesis Analysis

Methods and Technical Details

The synthesis of keliximab involves several key steps:

  1. Gene Cloning: The genes encoding the variable regions of the antibody are cloned into expression vectors.
  2. Cell Line Development: CHO cells are transfected with these vectors to produce the antibody.
  3. Expression and Purification: The expressed antibodies are harvested from the cell culture medium and purified using protein A affinity chromatography, which selectively binds antibodies .

The production process ensures that the final product retains high specificity and affinity for the CD4 receptor.

Molecular Structure Analysis

Structure and Data

Keliximab's molecular structure consists of two heavy chains and two light chains typical of immunoglobulin G antibodies. The binding site is formed by the complementarity-determining regions (CDRs) of the variable domains, which confer specificity to the CD4 receptor.

  • Molecular Weight: Approximately 150 kDa
  • Amino Acid Sequence: The sequence includes human constant regions combined with primate-derived variable regions, enhancing its binding affinity to human CD4 .
Chemical Reactions Analysis

Reactions and Technical Details

Keliximab primarily functions through its interaction with CD4 on T lymphocytes. Upon binding, it induces internalization of the CD4 molecule, leading to a decrease in CD4+ T cell activation. This mechanism can be characterized by:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Keliximab may recruit immune effector cells that kill target cells expressing CD4.
  • Complement Activation: Binding of keliximab can activate the complement system, further enhancing immune response modulation .
Mechanism of Action

Process and Data

The mechanism of action of keliximab involves several steps:

  1. Binding: Keliximab binds specifically to the CD4 receptor on T cells.
  2. Internalization: This binding leads to internalization of the CD4 receptor, reducing its availability on the cell surface.
  3. Immunosuppression: The depletion of CD4+ T lymphocytes results in decreased immune responses, which is beneficial in autoimmune conditions where T cell activity is detrimental .

Research indicates that this action can help manage symptoms in diseases like rheumatoid arthritis by modulating inappropriate immune responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Keliximab exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in physiological buffers.
  • Stability: Stable under recommended storage conditions (typically at 2-8°C).
  • pH Range: Optimal activity around physiological pH (7.2-7.4).

Analytical techniques such as SDS-PAGE confirm its purity and molecular integrity, ensuring that it meets regulatory standards for therapeutic use .

Applications

Scientific Uses

Keliximab has been explored for various applications:

  1. Autoimmune Diseases: Primarily investigated for treating rheumatoid arthritis by modulating T cell responses.
  2. Transplantation: Potential use in preventing graft rejection by targeting T cell-mediated immunity.
  3. Infectious Diseases: Research into its effects on host immune responses against infections like Pneumocystis carinii has been conducted, indicating its role in immunomodulation .
Introduction to Keliximab

Historical Development of CD4-Targeted Therapies

The development of CD4-targeted biologics emerged from the recognition of CD4+ T-cells as central orchestrators of adaptive immune responses. Early murine anti-CD4 monoclonal antibodies (mAbs) like OKT4A demonstrated potent immunosuppressive effects but were limited by immunogenicity and short half-life in humans. This prompted the engineering of chimeric and humanized antibodies to reduce anti-globulin responses. Keliximab (IDEC CE9.1/SB-210396) represents a pivotal advancement as a primatized antibody—a novel subclass where cynomolgus macaque variable regions were grafted onto human IgG1 constant regions [1] [10]. This design aimed to balance target affinity with reduced immunogenicity, addressing limitations of earlier murine and chimeric agents like priliximab (cM-T412), which showed inconsistent efficacy in rheumatoid arthritis despite CD4+ T-cell depletion [8]. The chronology of anti-CD4 therapeutics culminated in Keliximab’s evaluation for autoimmune and allergic conditions, leveraging transgenic models to overcome species-specificity challenges [1].

Keliximab as a Chimeric Monoclonal Antibody: Definition and Classification

Keliximab is classified as a recombinant chimeric IgG1λ monoclonal antibody with a molecular weight of approximately 144 kDa [2] [10]. Its "primatized" structure comprises:

  • Cynomolgus-derived variable domains: Retain high-affinity binding to human CD4 (Ki = 1.0 nM for soluble CD4) [2]
  • Human constant regions (IgG1λ): Enable Fc-mediated effector functions while minimizing immunogenicity [7] [10]

This hybrid structure distinguishes Keliximab from other antibody classes:

Table 1: Classification of Monoclonal Antibody Types

TypeNomenclatureHuman ContentExample
Murine-omab0%Muromonab-CD3
Chimeric-ximab~65%Infliximab
Primatized-ximab~90%Keliximab
Humanized-zumab>95%Trastuzumab
Fully Human-umab100%Adalimumab

Keliximab binds domain 1 of CD4, overlapping with the Leu3a epitope, and induces CD4 receptor downmodulation—a critical mechanism for inhibiting T-cell receptor signaling [10]. In vitro, it blocks IL-2 production and T-cell proliferation (IC₅₀ = 10–30 ng/mL) and mediates cell adhesion (ED₅₀ = 20 ng/mL) [2].

Rationale for Targeting CD4+ T-Cells in Immune-Mediated Pathologies

CD4+ T-cells drive pathogenesis in autoimmune and allergic diseases through:

  • Cytokine polarization: Th2 cells secrete IL-4, IL-5, and IL-13, promoting eosinophilia and IgE production in asthma [3] [9]
  • T-B cell collaboration: Facilitating autoantibody production in rheumatoid arthritis (RA) [8]
  • Inflammatory recruitment: Upregulating adhesion molecules (e.g., VCAM-1) and chemokines [9]

Keliximab’s therapeutic rationale hinges on selective immunomodulation rather than broad immunosuppression. In human CD4 transgenic mice, it transiently depletes circulating CD4+ T-cells while preserving CD8+ populations. Crucially, it differentially modulates Th1/Th2 cytokines—initially upregulating IFN-γ and IL-2, followed by downregulation of IL-4 and IL-10—suggesting recalibration of immune responses [5] [8]. This mechanistic nuance positions it as a targeted intervention for Th2-dominant pathologies like severe asthma and RA.

Properties

CAS Number

174722-30-6

Product Name

Keliximab

Molecular Formula

C35H64O7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.